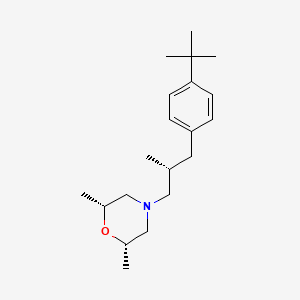

(R)-fenpropimorph

Description

Classification and Historical Context of Fenpropimorph (B1672530) as a Morpholine (B109124) Fungicide

Fenpropimorph is classified as a systemic morpholine fungicide. fao.orgchemicalbook.com It is absorbed by the plant through its leaves and roots, allowing it to provide protective, curative, and eradicative action against fungal pathogens. chemicalbook.comoekotoxzentrum.ch Its primary mode of action is the inhibition of the sterol biosynthesis pathway in fungi, a critical process for maintaining the integrity of fungal cell membranes. fao.orgfrontiersin.org Specifically, it interferes with two enzymes in the ergosterol (B1671047) pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. frontiersin.orgmdpi.com

First evaluated by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) in 1994, fenpropimorph has been used extensively for the control of various diseases, particularly powdery mildew and rusts in cereals like wheat, barley, and rye, as well as Sigatoka disease in bananas. fao.orgchemicalbook.com The commercial product is typically formulated as a racemate of the cis-isomer. fao.orgoekotoxzentrum.ch A racemate is an equal mixture of two enantiomers, which are mirror-image forms of the same molecule. fao.org

Stereoisomerism and Enantioselective Properties of Fenpropimorph

The study of stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms—is crucial in understanding the behavior of compounds like fenpropimorph. taylorandfrancis.comuou.ac.in Enantiomers, which are non-superimposable mirror images of each other, often exhibit different biological activities because biological systems, such as enzyme receptors, are themselves chiral. taylorandfrancis.comunibo.it

Fenpropimorph is a chiral molecule. herts.ac.uk Its chemical structure, (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, contains a chiral center. fao.org This chirality does not arise from the 2,6-dimethylmorpholine (B58159) ring, which has a plane of symmetry and is therefore achiral. fao.org Instead, the source of the chirality is the asymmetric carbon atom in the 2-methylpropyl group that links the phenyl and morpholine rings. fao.org

This single chiral center means that fenpropimorph exists as a pair of enantiomers:

(R)-fenpropimorph

(S)-fenpropimorph

The commercially available fungicide is a racemic mixture of these two enantiomers in their cis-isomeric form. fao.orgoekotoxzentrum.ch Only the cis-isomer is used as the active ingredient because it was found to be significantly more effective than the trans-isomer. oekotoxzentrum.ch

Table 1: Physicochemical Properties of Fenpropimorph (Racemic Mixture)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₃NO | fao.org |

| Molecular Mass | 303.5 g/mol | nih.gov |

| CAS Number | 67564-91-4 | fao.org |

| Appearance | Colorless, odorless oil | chemicalbook.com |

| Density (20°C) | 0.933 g/cm³ | epa.gov |

| Water Solubility (20°C, pH 7) | 4.3 mg/L | epa.gov |

A significant body of research has demonstrated that the enantiomers of fenpropimorph possess different levels of fungicidal activity. fao.org It has been reported that the (-)-enantiomer, which corresponds to the S-configuration or S-(-)-fenpropimorph, exhibits higher fungicidal activity than the (+)- or (R)-enantiomer. fao.orgunibo.ittandfonline.com

Specific research findings highlight this enantioselectivity:

The S-(-)-enantiomer is considered the biologically active enantiomer of the systemic fungicide. tandfonline.com

Studies have shown the (-)-enantiomer to be more active against pathogens such as mildew and brown rust of wheat when compared to the (+)-enantiomer. fao.org

The differential effect extends to the biochemical level. In wheat caryopses, the (2S)-2-methyl isomer (S-fenpropimorph) caused a greater accumulation of 9β,19-cyclopropyl sterols, whereas the (2R)-2-methyl isomer (R-fenpropimorph) led to a greater accumulation of Δ8-sterols. oekotoxzentrum.ch

This difference in biological activity is a classic example of enantioselectivity, where the three-dimensional structure of the molecule dictates its interaction with target enzymes in the fungus. unibo.it Despite the higher activity of the S-(-)-enantiomer, fenpropimorph is still marketed as a racemic mixture. unibo.it The stereoselective metabolism of fenpropimorph has also been observed in crops like sugar beets, where one enantiomer is metabolized at a different rate than the other. researchgate.net

Table 2: Enantioselective Activity of Fenpropimorph

| Enantiomer | Configuration | Relative Fungicidal Activity | Research Finding | Source |

|---|---|---|---|---|

| (-)-fenpropimorph | S- | Higher | More active against mildew and brown rust of wheat than the (+)-enantiomer. fao.org | fao.org |

| (+)-fenpropimorph | R- | Lower | Less active against key wheat pathogens compared to the (-)-enantiomer. fao.org | fao.org |

| (2S)-2-methyl isomer | S- | - | Caused greater accumulation of 9β,19-cyclopropyl sterols in wheat. oekotoxzentrum.ch | oekotoxzentrum.ch |

Structure

3D Structure

Properties

Molecular Formula |

C20H33NO |

|---|---|

Molecular Weight |

303.5 g/mol |

IUPAC Name |

(2S,6R)-4-[(2R)-3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine |

InChI |

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15-,16-,17+/m1/s1 |

InChI Key |

RYAUSSKQMZRMAI-ZACQAIPSSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C[C@H](C)CC2=CC=C(C=C2)C(C)(C)C |

Canonical SMILES |

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |

Synonyms |

4-(3-(4-(1,1-dimethylethyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine fenpropimorph |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Fenpropimorph

Established Synthetic Pathways for Fenpropimorph (B1672530)

Industrially, fenpropimorph is typically produced as a racemic mixture of the cis-isomer. acs.org Traditional synthetic routes have been outlined in various patents and are often characterized by multiple steps, high energy consumption, and the generation of significant waste streams. acs.org

Alternative patented syntheses start with p-tert-butyl-beta-methylphenylpropanol. google.comgoogle.com This alcohol is converted to an intermediate by either chlorination with thionyl chloride or esterification with methanesulfonyl chloride. This activated intermediate is then reacted with 2,6-dimethylmorpholine (B58159) to generate the final fenpropimorph product. google.comgoogle.com

A chemoenzymatic approach has also been developed to produce the enantiomerically pure S-(-)-fenpropimorph. This process starts with the reaction of 4-tert-butylbenzylchloride with methyldiethylmalonate, followed by decarbethoxylation to give the racemic ethyl ester of 3-(4-tert-butylphenyl)-2-methylpropionic acid. google.com This racemic ester then undergoes enantioselective hydrolysis using enzymes from Pseudomonas sp. to yield the desired (S)-enantiomer of the acid, which is subsequently converted to S-(-)-fenpropimorph in two steps. google.com

| Established Pathway | Starting Materials | Key Intermediates | Final Step | Reference(s) |

| Industrial Aldehyde Route | p-t-Butylbenzaldehyde, Propionaldehyde | 2-methyl-3-(4-tert-butylphenyl)propionaldehyde | Reaction with 2,6-dimethylmorpholine | google.com |

| High-Temp/Pressure Route | 3-(4-tert-butylphenyl)-2-methylpropenal | Oxazolidine derivative | High-pressure hydrogenation with 2,6-dimethylmorpholine | acs.org |

| Alcohol Activation Route | p-tert-butyl-beta-methylphenylpropanol | Sulfonic acid ester or chlorinated derivative | Reaction with 2,6-dimethylmorpholine | google.comgoogle.com |

| Chemoenzymatic Route | 4-tert-butylbenzylchloride, Methyldiethylmalonate | Racemic ethyl 3-(4-tert-butylphenyl)-2-methylpropionate | Enzymatic resolution followed by conversion | google.com |

Novel Synthetic Methodologies

To overcome the inefficiencies of established pathways, research has focused on developing greener and more efficient synthetic strategies, such as one-pot procedures in alternative solvent systems using advanced catalysts. acs.orgacs.org

Heck Coupling & Reductive Amination : This pathway involves a Heck coupling reaction followed by a reductive amination to form the final product. acs.orgacs.orgacs.org

Aldol (B89426) Condensation & Hydrogenation/Reductive Amination : This second approach consists of an aldol condensation followed by a combined hydrogenation and reductive amination step. acs.orgacs.orgacs.org

These one-pot strategies are designed to streamline the manufacturing process, making it more economically and environmentally viable. acs.org

Both homogeneous and heterogeneous palladium catalysts have been effectively utilized in the novel synthetic pathways for fenpropimorph, particularly within ionic liquid media. acs.orgacs.org For instance, the reductive amination step has been shown to proceed in high yields using both homogeneous catalysts like PdCl₂ and heterogeneous catalysts such as 5% Pd/C. acs.org The combination of a palladium catalyst with an ionic liquid solvent creates a system that is not only efficient but also suitable for recycling and process optimization. acs.orgacs.orgacs.org However, it was noted that while ionic liquids can stabilize the catalyst, the formation of palladium black (inactive palladium metal) can still occur, indicating some catalyst deactivation. acs.org

| Catalyst System | Reaction Step | Solvent | Key Finding | Reference(s) |

| Homogeneous (PdCl₂) | Reductive Amination | Ionic Liquid / Ethanol | High yields observed in both solvent types. | acs.org |

| Heterogeneous (5% Pd/C) | Reductive Amination | Ionic Liquid / Ethanol | High yields achieved in both systems. | acs.org |

| Palladium Catalyst | Aldol-Reductive Amination (Recycle) | Ionic Liquid | Significant reduction in reaction rate upon recycling the catalyst-solvent system. | acs.org |

Application of Ionic Liquids as Solvents

Design and Synthesis of Fenpropimorph Analogues

The structural modification of fenpropimorph is an active area of research aimed at developing new antifungal agents with potentially improved properties.

A notable strategy in the design of fenpropimorph analogues is the incorporation of silicon atoms into the molecular structure, creating "sila-analogues". nih.govresearchgate.net The rationale behind this modification is to block metabolic "soft spots" on the molecule, such as the t-butyl group, where oxidation can occur. nih.gov Replacing carbon with silicon can alter the compound's metabolic stability and lipophilicity, potentially leading to more potent and stable antifungals. nih.gov

The synthesis of a silicon-containing analogue of fenpropimorph (referred to as sila-analogue 24 ) has been reported. researchgate.net The synthesis begins with 4-(trimethylsilyl) benzaldehyde, which undergoes a Knoevenagel condensation followed by reduction to produce the key intermediate carboxylic acid. researchgate.net This acid is then coupled with cis-2,6-dimethylmorpholine (B33440) to form an amide, which is subsequently reduced using lithium aluminum hydride (LAH) to yield the final sila-amine analogue. researchgate.net

This research led to the creation of fifteen sila-analogues of various morpholine (B109124) antifungals, with twelve exhibiting potent activity against a range of human fungal pathogens. nih.govresearchgate.net The fenpropimorph sila-analogue 24 was identified as a particularly effective compound, showing superior fungicidal potential compared to fenpropimorph itself. nih.govresearchgate.netnih.gov

| Compound | Fungus | IC₅₀ (µg/mL) | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |

| Fenpropimorph | Candida albicans | 2.6 | 4 | >64 | nih.gov |

| Sila-analogue 24 | Candida albicans | 0.5 | 1 | 2 | nih.govresearchgate.net |

| Fenpropimorph | Aspergillus niger | 2.8 | 4 | >64 | nih.gov |

| Sila-analogue 24 | Aspergillus niger | 0.5 | 1 | 2 | nih.govresearchgate.net |

Molecular Mechanism of Action of Fenpropimorph

Inhibition of Eukaryotic Sterol Biosynthesis Pathways

The primary mode of action for (R)-fenpropimorph lies in its ability to inhibit the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. researchgate.netresearchgate.net This inhibition occurs at specific enzymatic steps within the sterol production pathway.

Specific Target Enzymes in Fungi: Δ14-Reductase and Δ8→Δ7-Isomerase

Research has identified two key enzymes in the fungal sterol biosynthesis pathway that are targeted by (R)-fenpropimorph: Δ14-reductase (ERG24) and Δ8→Δ7-isomerase (ERG2) . oekotoxzentrum.chnih.govmdpi.com The sensitivity of a particular fungus to fenpropimorph (B1672530) often relates to which of these enzymes is more effectively inhibited. capes.gov.br

In many fenpropimorph-sensitive fungal strains, the primary target is the Δ14-reductase . capes.gov.br However, in some fungi, such as Microdochium nivale, the main inhibitory action is on the Δ8→Δ7-isomerase . researchgate.netcapes.gov.br Studies on Saccharomyces cerevisiae have shown that at lower concentrations, fenpropimorph primarily inhibits Δ8→Δ7-sterol isomerase, while at higher concentrations, it also blocks Δ14-sterol reductase. nih.govmedchemexpress.com

Biochemical Consequences in Fungi: Ergosterol Depletion and Accumulation of Abnormal Sterols (e.g., ignosterol)

The inhibition of Δ14-reductase and Δ8→Δ7-isomerase leads to a cascade of biochemical consequences within the fungal cell. The most significant of these is the depletion of ergosterol , the primary sterol in fungal membranes. researchgate.netresearchgate.net This depletion is a key factor in the fungistatic effect of fenpropimorph. nih.gov

Simultaneously, the blockage of these enzymatic steps results in the accumulation of abnormal sterol precursors . researchgate.net When Δ14-reductase is inhibited, fungi tend to accumulate Δ8,14-sterols . capes.gov.br A notable example of an abnormal sterol that accumulates is ignosterol (ergosta-8,14-dien-3β-ol) . ebi.ac.ukresearchgate.netnih.gov In fungi where Δ8→Δ7-isomerase is the primary target, there is a buildup of Δ8-sterols . researchgate.netcapes.gov.br In some cases, a significant accumulation of squalene (B77637) has also been observed. capes.gov.brresearchgate.net

Table 1: Effects of (R)-fenpropimorph on Sterol Composition in Various Fungi

| Fungal Species | Primary Target Enzyme(s) | Accumulated Sterols | Reference(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | Δ8→Δ7-isomerase, Δ14-reductase | Ignosterol, Ergosta-8-enol | nih.govasm.org |

| Microdochium nivale | Δ8→Δ7-isomerase | Δ8-sterols | researchgate.netcapes.gov.br |

| Fusarium spp. (sensitive strains) | Δ14-reductase | Δ8,14-sterols | capes.gov.br |

| Fusarium spp. (tolerant strains) | Δ8→Δ7-isomerase | Δ8-sterols, or both Δ8,14- and Δ8-sterols | capes.gov.br |

| Glomus intraradices | Squalene epoxidase (suggested) | Squalene | nih.gov |

Cellular and Physiological Effects in Fungal Systems

The biochemical disruptions caused by (R)-fenpropimorph translate into significant cellular and physiological effects, ultimately hindering fungal growth and development.

Effects on Fungal Cell Cycle Progression

Research on the yeast Saccharomyces cerevisiae has revealed that the ergosterol deprivation caused by fenpropimorph leads to an arrest of the cell proliferation cycle in the G1 phase. nih.govasm.org This indicates that ergosterol is essential for the cell to progress through this critical checkpoint and continue to divide. The fungistatic effect of the compound is therefore directly linked to its ability to halt the cell cycle by inhibiting ergosterol biosynthesis. nih.gov

Broader Biological Impacts and Non-Target Organism Interactions

Effects on Sterol Biosynthesis in Higher Plants

Fenpropimorph has a pronounced adverse effect on sterol biosynthesis in higher plants by inhibiting the cycloeucalenol-obtusifoliol isomerase. ebi.ac.ukwikipedia.org This inhibition disrupts the normal sterol profile of the plant. In carrot roots treated with fenpropimorph, the typical Δ⁵-sterols are replaced by unusual compounds. nih.gov These include 9β,19-cyclopropylsterols like 24-methylpollinastanol, as well as Δ⁸,¹⁴-sterols, Δ⁸-sterols, and Δ⁷-sterols. nih.gov

Similarly, in Arabidopsis, fenpropimorph treatment leads to the accumulation of 8,14-diene sterols, also known as fk sterols, along with cycloeucalenol (B201777) and 24-methylenepollinastanol. researchgate.netnih.gov This alteration in sterol composition can have significant consequences for the plant, as sterols are crucial components of cell membranes and precursors for brassinosteroids, a class of plant hormones that regulate growth and development. researchgate.netnih.gov The disruption of sterol biosynthesis by fenpropimorph has been shown to inhibit the growth of hypocotyls, petioles, and roots in a dose-dependent manner. researchgate.netresearchgate.net

Table 1: Altered Phytosterol Composition in Plants Treated with Fenpropimorph

| Plant Species | Normal Sterols (Reduced) | Accumulated Atypical Sterols | Reference |

|---|---|---|---|

| Carrot (Daucus carota) | Δ⁵-sterols | 9β,19-cyclopropylsterols (24-methylpollinastanol), Δ⁸,¹⁴-sterols (ergosta-8,14-dienol, stigmasta-8,14-dienol), Δ⁸-sterols (Δ⁸ sitosterol), Δ⁷-sterols (ergosta-7,22-dienol) | nih.gov |

Effects on Plant Cellular Processes

In some cases, the disruption of the sterol profile by fenpropimorph can lead to an increase in the residence time of certain proteins at the cell cortex, as observed with DRP1A-GFP foci in root epidermal cells. oup.com This suggests that the altered sterol environment can affect the dynamics and mobility of proteins associated with the plasma membrane. oup.com

Modulation of Lipid Metabolism in Microalgae

Fenpropimorph has been found to significantly modulate lipid metabolism in the green microalga Chlamydomonas reinhardtii. frontiersin.orgresearchgate.netnih.gov Treatment with fenpropimorph leads to a rapid and substantial accumulation of triacylglycerols (TAGs), a type of neutral lipid. frontiersin.orgresearchgate.netnih.gov In fact, a one-hour treatment can induce a fourfold increase in TAGs compared to untreated cells. nih.gov

Biochemical analyses have revealed that these accumulated TAGs are primarily derived from the conversion of chloroplast polar membrane lipids. frontiersin.orgnih.gov This conversion is significant because polar lipids are typically removed during the process of biodiesel production, making this fenpropimorph-induced conversion a potentially desirable outcome for biofuel applications. frontiersin.org The fatty acids that show the most significant increase in the TAG fraction are those preferentially found in plastidial lipids, namely 16:4(4,7,10,13) and 18:3(9,12,15). frontiersin.org This effect on lipid metabolism is thought to be linked to the disruption of sterol homeostasis, which can trigger stress responses and changes in fatty acid and lipid metabolism. frontiersin.org

Table 2: Impact of Fenpropimorph on Lipid Composition in Chlamydomonas reinhardtii

| Lipid Type | Effect of Fenpropimorph Treatment | Reference |

|---|---|---|

| Triacylglycerols (TAGs) | Significant accumulation (at least fourfold increase after 1 hour) | frontiersin.orgnih.gov |

| Chloroplast Polar Membrane Lipids | Converted to TAGs | frontiersin.orgnih.gov |

Interactions with Arbuscular Mycorrhizal Fungi (AMF) and their Development

Fenpropimorph has a notable impact on the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF). unito.itnih.gov These fungi play a crucial role in nutrient uptake for many plants. Fenpropimorph has been shown to negatively affect several aspects of AMF development, including root colonization, spore production, and the architecture of the extraradical mycelium. unito.itnih.gov

Specifically, in the presence of fenpropimorph, a drastic reduction in mycorrhizal root growth and colonization has been observed. nih.gov The development of the extraradical mycelium, which is essential for nutrient absorption from the soil, is also significantly hampered. researchgate.net Even at low concentrations, fenpropimorph can reduce sporulation, hyphal growth, and fungal biomass. researchgate.net This inhibitory effect is believed to be a direct consequence of the fungicide's impact on the fungal sterol metabolism. unito.it Furthermore, fenpropimorph has been shown to decrease phosphorus transport and the activity of key enzymes like alkaline phosphatases and succinate (B1194679) dehydrogenase in the extraradical mycelium. nih.gov

Interestingly, while direct contact with fenpropimorph inhibits AMF development, the colonization of roots in a fungicide-free environment that are connected to an affected extraradical mycelium appears to be unaffected. nih.gov

Effects on Soil Microbial Communities

The application of fenpropimorph can lead to shifts in the composition and activity of soil microbial communities. While some studies suggest it has no immediate toxic effects on the broader soil microbial populations of bacteria, fungi, and protozoa, other research indicates more specific impacts. nih.gov

For instance, fenpropimorph has been observed to slow down the activity of bacteria in wetland environments. mdpi.com In field studies, it has been shown to significantly reduce the population of saprotrophic fungi, which are important for decomposition. researchgate.netresearchgate.net The activity of these decomposer fungi in the soil can also be inhibited by fenpropimorph. researchgate.net One study found that fenpropimorph initially inhibited the growth of active fungi, and while the total number of culturable bacteria was initially lowered, it was later stimulated, suggesting a possible indirect effect. researchgate.net

It is worth noting that the degradation of fenpropimorph in soil can lead to the formation of fenpropimorphic acid, a more bioavailable degradation product that may also contribute to the observed long-term effects on soil microbes. researchgate.net

Fungicidal Efficacy and Agronomic Application Research

Spectrum of Fungicidal Activity against Plant Pathogens

(R)-fenpropimorph, as part of the fenpropimorph (B1672530) mixture, demonstrates a broad spectrum of activity against several economically important plant pathogens. It is particularly effective for the control of powdery mildews, rusts, and scald. wur.nl The fungicidal activity of fenpropimorph extends to pathogens such as Mycosphaerella spp., which cause diseases like Sigatoka in bananas. herts.ac.ukepa.govchemicalbook.com

The primary targets for fenpropimorph application are fungal diseases in cereals, including wheat, barley, oats, and rye. chemicalbook.com It is also utilized in the cultivation of sugar beets and bananas to manage specific fungal threats. chemicalbook.comfao.org The compound's mode of action involves the inhibition of sterol biosynthesis in fungi, a crucial pathway for maintaining the integrity of fungal cell membranes. wur.nlnih.gov

Table 1: Spectrum of Fungicidal Activity of Fenpropimorph

| Pathogen Group | Specific Diseases | Reference |

|---|---|---|

| Powdery Mildew | Cereal powdery mildew (Erysiphe graminis) | wur.nlherts.ac.uk |

| Rusts | Yellow rust (Puccinia striiformis), Brown rust (Puccinia recondita) | herts.ac.ukresearchgate.net |

| Scald | Rhynchosporium secalis | herts.ac.ukgoogle.com |

| Mycosphaerella spp. | Sigatoka disease in bananas (Mycosphaerella fijiensis) | herts.ac.ukepa.gov |

Systemic and Curative/Protective Properties in Crop Protection

Fenpropimorph is a systemic fungicide, meaning it is absorbed by the plant and translocated within its tissues. wur.nl This systemic action allows the compound to protect parts of the plant that were not directly sprayed. It is absorbed through both the leaves and roots and is translocated acropetally, towards the leaf tips. wur.nlibles.pl

Efficacy Studies in Specific Agricultural Crops

The effectiveness of (R)-fenpropimorph has been documented in various agricultural settings.

Wheat and Barley: Fenpropimorph is extensively used in cereal crops to control powdery mildew and rusts. wur.nl Field trials have demonstrated its efficacy in managing these diseases, contributing to improved grain yield and quality. researchgate.netahdb.org.uk In winter wheat, fenpropimorph has shown excellent protectant and eradicant control of powdery mildew and yellow rust. researchgate.net

Bananas: In banana cultivation, fenpropimorph is a key tool for managing Sigatoka disease, caused by Mycosphaerella species. epa.govfao.org Its systemic and curative properties are particularly valuable in controlling this damaging leaf spot disease. epa.govbasf.ph Studies on banana plants have shown the distribution of fenpropimorph residues in both bagged and unbagged fruits. fao.org

Sugar Beets: Fenpropimorph is also applied to sugar beets to control fungal diseases. chemicalbook.comfao.org Research has shown the decline of fenpropimorph residues on sugar beet leaves over time after application. fao.org

Table 2: Efficacy of Fenpropimorph in Specific Crops

| Crop | Target Disease(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Wheat | Powdery mildew, Yellow rust, Brown rust | Excellent protectant and eradicant control of powdery mildew and yellow rust. researchgate.net | wur.nlresearchgate.net |

| Barley | Powdery mildew, Scald, Rusts | Effective in controlling a range of foliar diseases. ahdb.org.uk | wur.nlahdb.org.uk |

| Bananas | Sigatoka disease (Mycosphaerella spp.) | Provides protectant and eradicant activity against Sigatoka. epa.gov | epa.govfao.orgbasf.ph |

| Sugar Beets | Fungal diseases | Used for disease control; residues on leaves decline over time. | chemicalbook.comfao.org |

Influence of Application Strategies on Fungicidal Efficacy

The effectiveness of (R)-fenpropimorph can be significantly influenced by the application strategy employed.

Split Applications and Reduced Dosages: Research has explored the use of split applications, where the recommended dosage is divided into multiple, more frequent treatments. wur.nl In some studies, split applications have resulted in better disease control compared to single, full-dose applications, likely due to better timing in relation to leaf emergence and the onset of the epidemic. wur.nl However, there is a limit to the reduction of rates, below which efficacy is not acceptable. bcpc.org

Timing of Application: The timing of fungicide application is crucial for optimal performance. bcpc.org For diseases like powdery mildew in cereals, early application can be important. wur.nl In winter barley, studies have shown that for two-spray programs, the second application (T2) is often the most critical for protecting green leaf area. ahdb.org.uk

Application Method: The method of application can impact pesticide effectiveness. Studies have shown that different application methods, such as unmanned aerial vehicles versus conventional sprayers, can lead to statistically significant differences in disease control and pesticide deposition. nih.gov

Metabolism and Environmental Fate of Fenpropimorph

Metabolic Pathways in Plants

The metabolism of fenpropimorph (B1672530) in plants has been studied in various crops, including cereals like wheat and barley, as well as sugar beets and bananas. fao.org The general metabolic scheme involves oxidative processes targeting the morpholine (B109124) ring, the tert-butyl side chain, and the methyl-propyl bridge. fao.org

Oxidative Degradation and Morpholine Ring Opening

A key metabolic transformation of fenpropimorph in plants is the oxidation and subsequent opening of the morpholine ring. fao.orgagropages.com This degradation pathway leads to the formation of more polar metabolites. agropages.comtandfonline.com In addition to the ring cleavage, oxidation also occurs on the tert-butyl group attached to the phenyl ring. fao.orgepa.gov

Identification and Characterization of Plant Metabolites (e.g., fenpropimorph acid)

Several metabolites of fenpropimorph have been identified in plant tissues. One of the major metabolites is fenpropimorph acid (BF 421-2). fao.orgnih.gov This metabolite is formed through the oxidation of the tert-butyl group. epa.gov Fenpropimorph acid is considered a significant residue for monitoring and risk assessment. nih.govresearchgate.net Other identified plant-specific metabolites include BF421-13, BF421-14, BF421-15, and BF421-36, which have been detected in crops like wheat and sugar beets. fao.org

Stereoselective Metabolism in Plant Matrices (e.g., wheat, sugar beets, grapes)

Studies have shown that the metabolism of fenpropimorph in plants can be stereoselective, meaning that the two enantiomers, (R)- and (S)-fenpropimorph, are metabolized at different rates. researchgate.netacs.orgacs.org This enantioselectivity varies depending on the plant species.

In wheat , a slight enantioselective metabolism has been observed. researchgate.netacs.orgacs.org In contrast, sugar beets exhibit a more pronounced stereoselective metabolism of fenpropimorph. researchgate.netacs.orgacs.org This observed enantioselectivity is a result of different rates of metabolism for each enantiomer, rather than interconversion between them. researchgate.netacs.orgacs.org In grapes , however, the metabolism of fenpropimorph shows no or only weak enantioselectivity. acs.orgagroscope.chadmin.ch

Table 1: Stereoselective Metabolism of Fenpropimorph in Different Crops

| Crop | Degree of Stereoselectivity | Reference |

|---|---|---|

| Wheat | Slight | researchgate.netacs.orgacs.org |

| Sugar Beets | Pronounced | researchgate.netacs.orgacs.org |

| Grapes | Weak to None | acs.orgagroscope.chadmin.ch |

Metabolic Transformations in Microorganisms

Microorganisms in the soil play a crucial role in the degradation of fenpropimorph. The degradation process involves oxidation and the opening of the morpholine ring. fao.org

Role of Cytochrome P450 Enzymes in Xenobiotic Metabolism

While specific studies on the role of cytochrome P450 enzymes in the microbial metabolism of (R)-fenpropimorph are not extensively detailed in the provided context, it is a well-established principle that cytochrome P450 monooxygenases are key enzymes in the metabolism of xenobiotics, including pesticides, in various organisms. These enzymes are known to catalyze oxidative reactions, which aligns with the observed metabolic pathways of fenpropimorph.

Environmental Degradation Dynamics

The degradation of fenpropimorph in the environment is influenced by various factors. In soil under aerobic conditions, degradation is relatively rapid. fao.org The process involves the oxidation of the tertiary butyl group and the oxidation and opening of the dimethylmorpholine ring. agropages.com The half-life of fenpropimorph in soil can vary, ranging from approximately 15 to 93 days depending on the soil characteristics. agropages.com

Fenpropimorph acid is a significant degradation product formed in aerobic aquatic environments. regulations.govregulations.gov While fenpropimorph itself has limited mobility in soil, fenpropimorph acid is considered to be more mobile. regulations.gov Photochemical oxidative degradation of fenpropimorph in the atmosphere is reported to be very rapid. europa.eu

Hydrolytic Stability in Aqueous Solutions

(R)-fenpropimorph, the active cis-isomer of the fungicide fenpropimorph, demonstrates notable stability in aqueous environments under various pH conditions. fao.orgoekotoxzentrum.ch Studies have shown that it is hydrolytically stable at pH levels of 3, 5, 7, and 9 when incubated in the dark at 25°C for up to 32 days. fao.org No distinct hydrolysis half-life could be determined under these conditions, indicating a high resistance to breakdown by water. fao.org

However, some studies have observed a decrease in the recovery of the active substance over time, particularly at neutral and alkaline pH values. This loss, which can range from 20-35% especially at pH 9 after 20 days, is not attributed to hydrolysis but rather to other physical processes. fao.org The reduced solubility of fenpropimorph at higher pH levels is thought to increase its volatility or its tendency to adsorb to the glass walls and stoppers of the incubation containers. fao.org

While no true hydrolysis products were detected via thin-layer chromatography (TLC), at pH 3, fenpropimorph hydrochloride was identified. fao.org At pH 9, a compound with similar TLC characteristics to 4-[3-(4-tert-butylphenyl)-2-methyl-1-oxopropyl]-cis-2,6-dimethylmorpholine (BF 421-13) was observed in the rinsings of the container stoppers, suggesting it is not a true hydrolysis product. fao.orgeuropa.eu

Table 1: Hydrolytic Stability of Fenpropimorph

| pH | Temperature (°C) | Duration (days) | Observation | Reference |

|---|---|---|---|---|

| 3, 5, 7, 9 | 25 | 32 | Hydrolytically stable; no hydrolysis half-life determined. | fao.org |

| 7, 9 | 25 | >20 | Decreased recovery attributed to adsorption and low solubility, not hydrolysis. | fao.orgeuropa.eu |

| 3 | 25 | 32 | Fenpropimorph hydrochloride detected. | fao.org |

| 9 | 25 | 32 | Compound similar to BF 421-13 detected in container rinsings. | fao.orgeuropa.eu |

Photolytic Stability

Fenpropimorph is considered stable to photolysis in aqueous solutions. fao.orgoekotoxzentrum.ch When exposed to artificial sunlight (with wavelengths ≥290 nm) for up to 30 days at pH 5 and 25°C, it did not show significant degradation. fao.org This stability is attributed to the limited absorption of UV/visible light by the fenpropimorph molecule at wavelengths above 290 nm, which prevents direct photodegradation in water. regulations.gov

In contrast, a soil photolysis study indicated a half-life (DT50) of approximately 30 days. oekotoxzentrum.ch This suggests that while stable in water, fenpropimorph can undergo photolytic degradation when associated with soil surfaces. The process can lead to the formation of metabolites such as the alkyl ketone (BF 421-13) and the morpholine-3-one derivative (BF 421-15). fao.org

Aerobic Degradation Kinetics in Soil Systems

The degradation of fenpropimorph in soil under aerobic conditions proceeds at a moderate pace, primarily through microbial activity. herts.ac.ukwsu.edu The dissipation half-life (DT50) in soil can vary significantly, with reported values ranging from as low as 12.5 days in a loamy sand to 93 days in a very humus loamy sand. europa.euagropages.com

One study investigating the aerobic soil metabolism of [2,6-14C-morpholine]-fenpropimorph in a sandy loam soil (pH 7.1, 1.12% organic carbon) at 22°C found that degradation followed single first-order (SFO) kinetics. fao.org In this particular study, the calculated DT50 was 50.3 days. fao.org Another study using both phenyl- and morpholine-labeled fenpropimorph in a loamy sand determined a mean DT50 of 12.5 days. europa.eu

The primary degradation pathway in soil involves the oxidation of the tertiary butyl group and both oxidation and opening of the dimethylmorpholine ring. agropages.com This leads to the formation of several metabolites, including fenpropimorph carboxylic acid (BF 421-2), BF 421-7, the hydroxyethylamine (BF 421-8), and dimethylmorpholine (BF 421-10). fao.org The major metabolite formed is typically fenpropimorph carboxylic acid (BF 421-2), which itself is further degraded. europa.eu

Table 2: Aerobic Soil Degradation Half-life (DT50) of Fenpropimorph

| Soil Type | DT50 (days) | Kinetic Model | Reference |

|---|---|---|---|

| Loamy Sand | 12.5 | SFO | europa.eu |

| Moderately Humus Loamy Sand | 15 | Not Specified | agropages.com |

| Sandy Loam | 50.3 | SFO | fao.org |

| Vollebekk Loam (20°C) | 68 | Not Specified | vkm.no |

| Very Humus Loamy Sand | 93 | Not Specified | agropages.com |

Factors Influencing Environmental Persistence and Dissipation (e.g., soil type, moisture)

The persistence and dissipation of fenpropimorph in the environment are governed by a combination of its physicochemical properties and various environmental factors. researchgate.netnih.gov

Soil Properties: Soil type plays a crucial role. The organic matter content is a key determinant, with higher organic carbon generally leading to stronger adsorption and potentially influencing microbial degradation rates. wsu.eduvkm.no For instance, the half-life of fenpropimorph has been observed to be longer in soils with higher humus content. agropages.com Soil pH can also affect its behavior, as fenpropimorph is a weak base. regulations.govwsu.edu

Moisture: Soil moisture content influences microbial activity, which is a primary driver of fenpropimorph degradation. wsu.edu

Temperature: Temperature has a significant impact on degradation rates, with higher temperatures generally accelerating microbial and chemical breakdown processes. vkm.noacs.org For example, the degradation of fenpropimorph in one soil was observed to follow different kinetic models at 10°C versus 20°C, suggesting temperature affects the ability of microorganisms to degrade the compound. vkm.no

Volatilization: Fenpropimorph has a vapor pressure of 3.5 mPa (at 20°C), indicating a potential for volatilization from soil and plant surfaces, which contributes to its dissipation. agropages.comresearchgate.net The formulation of the product, including the presence of adjuvants, can significantly affect its effective vapor pressure and, consequently, its volatilization rate. researchgate.net

Adsorption: The tendency of a pesticide to bind to soil particles (adsorption) affects its availability for degradation and transport. wsu.edu

Environmental Transport and Distribution

Potential for Particle-Bound Transport in Soil Systems

Fenpropimorph exhibits properties that suggest a medium potential for transport bound to soil particles. herts.ac.uk Its log Kow (octanol-water partition coefficient) is 4.1, indicating a tendency to sorb to soil and sediment. regulations.gov The distribution coefficient (Kd), which measures the ratio of pesticide adsorbed to soil versus that in the aqueous solution, has been reported in the range of 12-17 mL/g for fenpropimorph, which is characterized as moderate adsorption. ucd.ie

This moderate adsorption means that while a portion of fenpropimorph will be bound to soil particles, another portion will remain in the soil solution. Transport of fenpropimorph has been observed in surface runoff experiments, likely facilitated by its attachment to eroded soil particles. ucd.ieresearchgate.net In one study using 5-meter wide vegetative buffer zones, the retention efficiency for fenpropimorph was found to be approximately 34%, which was lower than for other tested pesticides with higher soil affinity. ucd.ieresearchgate.net This suggests that particle-bound transport is a relevant, though perhaps not dominant, pathway for its movement in the landscape.

Leaching Potential to Groundwater

Based on its physicochemical properties, fenpropimorph is generally considered to have a low potential for leaching to groundwater. herts.ac.ukregulations.gov Its limited water solubility (4.3 mg/L at pH 7) and moderate to high sorption to soil (Koc values between 42 and 111 L/kg) restrict its mobility through the soil profile. regulations.govagropages.comregulations.gov

Fungicide Resistance Mechanisms and Management Strategies

Biochemical and Genetic Basis of Resistance in Fungal Pathogens

Fungal pathogens have evolved several biochemical and genetic strategies to counteract the effects of (R)-fenpropimorph. These mechanisms can be broadly categorized into alterations of the fungicide's target site, detoxification of the compound, and compensation through alternative metabolic routes. wur.nlfrac.infonih.gov

The primary mode of action for (R)-fenpropimorph is the inhibition of two key enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ14-reductase (encoded by the Erg24 gene) and sterol Δ8→Δ7-isomerase (encoded by the Erg2 gene). oup.comfrontiersin.orgoup.com Resistance can arise from modifications that reduce the fungicide's ability to bind to these targets.

Key mechanisms include:

Point Mutations: Specific amino acid substitutions in the Erg24 and Erg2 genes can alter the enzyme's structure, thereby reducing its affinity for fenpropimorph (B1672530). A notable example is the V295L mutation (a valine to leucine (B10760876) substitution) in the Erg24 gene of Blumeria graminis f. sp. tritici (wheat powdery mildew), which has been directly linked to fenpropimorph resistance. biorxiv.org

Gene Overexpression: An increased production of the target enzymes can effectively dilute the inhibitor's effect. Overexpression of either the ERG2 or ERG24 gene has been shown to decrease sensitivity and confer resistance to fenpropimorph in Candida albicans. frontiersin.orgnih.gov Similarly, in Saccharomyces cerevisiae, studies using SAturated Transposon Analysis in Yeast (SATAY) have demonstrated that genetic insertions in the promoter regions of ERG2 and ERG24 lead to enhanced resistance, confirming that overexpression of these target genes is a significant resistance mechanism. elifesciences.org

Table 1: Documented Target Site Alterations Conferring Fenpropimorph Resistance

| Fungal Species | Gene | Alteration Type | Specific Mutation | Conferred Effect | Reference(s) |

| Blumeria graminis f. sp. tritici | Erg24 | Point Mutation | V295L | Resistance | biorxiv.org |

| Candida albicans | ERG2 | Overexpression | - | Decreased Sensitivity | frontiersin.orgnih.gov |

| Candida albicans | ERG24 | Overexpression | - | Decreased Sensitivity | frontiersin.orgnih.gov |

| Saccharomyces cerevisiae | ERG2 | Promoter Insertion (leading to overexpression) | - | Resistance | elifesciences.org |

| Saccharomyces cerevisiae | ERG24 | Promoter Insertion (leading to overexpression) | - | Resistance | elifesciences.org |

Fungi can also develop resistance by actively neutralizing or expelling the fungicide.

Metabolic Breakdown: This involves the enzymatic modification of the fenpropimorph molecule into a less toxic form. In Zymoseptoria tritici, a metabolic resistance pathway that results in the detoxification of fenpropimorph has been identified, although the specific cytochrome P450 enzymes involved remain to be fully elucidated. imperial.ac.uk One known degradation product is fenpropimorphic acid, which is more bioavailable but may have different activity. researchgate.net

Increased Efflux: Fungi can employ transporter proteins to actively pump the fungicide out of the cell, preventing it from reaching its intracellular target. frac.infonih.gov This mechanism is often associated with pleiotropic drug resistance (PDR), where overexpression of transporters, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), confers resistance to multiple antifungal compounds. elifesciences.org While historically attributed to efflux, resistance in Z. tritici is now also understood to involve metabolic breakdown. imperial.ac.uk

In some cases, fungi can compensate for the inhibitory effects of a fungicide by utilizing or upregulating alternative metabolic pathways to maintain cellular function. wur.nlnih.gov For instance, fenpropimorph treatment has been observed to activate alternative energy metabolism pathways in the dermatophyte Trichophyton rubrum. researchgate.net Furthermore, studies in Saccharomyces cerevisiae have revealed that the fungicide inhibits the uptake of the pyrimidine (B1678525) bases uracil (B121893) and cytosine. nih.gov Uracil prototrophs (strains that can synthesize their own uracil) are more resistant to fenpropimorph than uracil auxotrophs (strains that require uracil from the environment), suggesting that bypassing the inhibited uptake mechanism is a form of compensation. nih.gov This indicates a mode of action for fenpropimorph that can cause membrane dysfunction beyond its primary effect on sterol metabolism. nih.gov

Detoxification Mechanisms (e.g., metabolic breakdown, increased efflux)

Cross-Resistance Patterns with Other Sterol Biosynthesis Inhibitors (e.g., other morpholines, allylamines, azoles)

Cross-resistance occurs when a single resistance mechanism confers tolerance to multiple fungicides, typically those with a similar mode of action or chemical structure. frac.info For (R)-fenpropimorph, the patterns of cross-resistance are quite specific.

Within Morpholines: Cross-resistance is generally observed among fungicides in the amine group (FRAC Group 5), which includes other morpholines like tridemorph (B114830) and piperidines like fenpropidin (B1672529). frac.info For example, isolates of barley powdery mildew (Erysiphe graminis f. sp. hordei) resistant to fenpropidin were consistently found to be resistant to fenpropimorph as well. bcpc.org

Between Morpholines and Other SBIs: There is generally a lack of cross-resistance between morpholines and other classes of sterol biosynthesis inhibitors (SBIs). frac.infoapsnet.org Strains of Botrytis cinerea resistant to demethylation inhibitors (DMIs or azoles, FRAC Group 3) did not exhibit cross-resistance to fenpropimorph. fupress.netfupress.net Genetic studies in Pyrenophora teres also indicated that the genes controlling resistance to DMIs and fenpropimorph are largely independent. apsnet.org This lack of cross-resistance makes morpholines valuable partners for alternation or mixture strategies with other SBI classes.

Table 2: Cross-Resistance Patterns of Fenpropimorph-Resistant Fungi

| Pathogen | Fungicide Class 1 | Fungicide Class 2 | Cross-Resistance Observed | Reference(s) |

| Erysiphe graminis f. sp. hordei | Morpholines (Fenpropimorph) | Piperidines (Fenpropidin) | Yes | bcpc.org |

| Botrytis cinerea | Morpholines (Fenpropimorph) | DMIs (Azoles) | No | fupress.netfupress.net |

| Pyrenophora teres | Morpholines (Fenpropimorph) | DMIs (Azoles) | No (generally) | apsnet.org |

| Cercospora beticola | Morpholines (Fenpropimorph) | DMIs (Azoles) | No | researchgate.net |

| General | Amines (FRAC Group 5) | Other SBI Classes (e.g., DMIs) | No | acs.orgfrac.info |

Monitoring and Assessment of Fenpropimorph Sensitivity in Fungal Populations (e.g., Erysiphe graminis f.sp. tritici, Nectria haematococca, Saccharomyces cerevisiae)

Monitoring the sensitivity of fungal populations to fungicides is essential for detecting resistance development early and managing it effectively. frac.info Various methods are employed depending on the pathogen.

Erysiphe graminis f.sp. tritici : As the causal agent of powdery mildew on cereals, this is a key target for fenpropimorph. Monitoring programs in Europe have documented shifts in sensitivity over time, often observing a decrease in sensitivity during the growing season when selection pressure from fungicide applications is high. wur.nlnzpps.org Common assessment techniques include inoculating treated detached leaves or leaf segments placed on agar. bcpc.orgfrac.info The notable vapor activity of morpholines is also exploited in some monitoring assays. bcpc.orgbcpc.org

Nectria haematococca : This fungus has been used as a model organism in laboratory studies to investigate the genetic basis of resistance. Research indicates that resistance to fenpropimorph in N. haematococca is complex and polygenic, meaning it is controlled by multiple genes. wur.nlibles.pl In this species, fenpropimorph was identified as an inhibitor at three distinct sites in the ergosterol pathway. bcpc.org

Saccharomyces cerevisiae : As a highly tractable model eukaryote, baker's yeast is invaluable for dissecting resistance mechanisms. High-throughput chemogenomic screens, such as SATAY, can rapidly identify genes whose mutation or overexpression leads to resistance. elifesciences.org Growth assays, where yeast is cultured in media containing varying concentrations of the fungicide, are routinely used to determine sensitivity levels (e.g., by calculating EC50 values) and to study the effects of specific genetic modifications. nih.govacs.org

Academic Strategies for Resistance Management

To prolong the effective lifespan of (R)-fenpropimorph and other at-risk fungicides, a range of academic and research-driven strategies have been proposed. These strategies are based on principles of population genetics and epidemiology, aiming to reduce the selection pressure that drives resistance. acs.organnualreviews.org

Use of Mixtures and Alternations: The most widely advocated strategy is the use of fenpropimorph in mixtures or alternation programs with fungicides that have a different mode of action. wur.nlresearchgate.net Since there is a low risk of cross-resistance between morpholines and other SBI classes like azoles, or with fungicides from entirely different groups like QoIs, these combinations can effectively control a broader spectrum of the pathogen population and make it more difficult for a single resistant mutant to thrive. researchgate.net

Limiting Exposure: Reducing the total number of applications of a specific mode of action within a season decreases the cumulative selection pressure on the pathogen population. nzpps.organnualreviews.org

Modeling and Monitoring: The use of computer simulation models can help predict the risk of resistance under different management scenarios, guiding the development of more robust strategies. acs.org This must be paired with continuous field monitoring to validate models and provide real-world data on sensitivity shifts, allowing for adaptive management. bcpc.org

Rational Use in Fungicide Mixtures and Rotations

A primary strategy to combat fungicide resistance is the use of mixtures and rotations involving fungicides with different modes of action. frac.infofrac-argentina.org This approach is designed to reduce the selection pressure on any single chemical class, thereby delaying the evolution of resistant pathogen populations. apsnet.org

The distinct mode of action of (R)-fenpropimorph makes it an excellent partner for rotation or mixture with fungicides from other groups, particularly DMIs and QoIs, which have been prone to resistance development in key pathogens like Zymoseptoria tritici (septoria leaf blotch) and Blumeria graminis (powdery mildew). echemi.combiorxiv.org Using fenpropimorph in a program with these other fungicides helps to control pathogen strains that may have developed reduced sensitivity to other chemical classes. echemi.com

Fungicide mixtures can provide broader-spectrum disease control and enhance efficacy. ontosight.ai More importantly, from a resistance management perspective, a mixture partner can control pathogens that are resistant to the other component. Anti-resistance strategies strongly recommend mixing azoles with effective doses of a fungicide from a different mode of action group, like fenpropimorph, to protect the longevity of both active ingredients. frac-argentina.org Fenpropimorph is formulated both as a standalone product and in numerous pre-packaged mixtures with other fungicides. fao.org

| Mixture Partner | Chemical Class | FRAC MoA Group | Target Pathogen Examples |

|---|---|---|---|

| Prochloraz | Imidazole (DMI) | 3 | Septoria leaf blotch, Eyespot |

| Epoxiconazole | Triazole (DMI) | 3 | Rusts, Septoria |

| Propiconazole | Triazole (DMI) | 3 | Rusts, Powdery Mildew |

| Chlorothalonil | Chloronitrile (Multi-site) | M05 | Septoria leaf blotch |

| Mancozeb | Dithiocarbamate (Multi-site) | M03 | General disease control |

Alternating fungicides with different modes of action is another cornerstone of resistance management. frac-argentina.org A spray program might involve an application of a fenpropimorph-based product followed by a DMI- or SDHI-based product at the next application timing. This sequential variation in selection pressure makes it more difficult for a pathogen population to build resistance to any single fungicide. frac.info

Development of Integrated Pest Management Programs to Mitigate Resistance Evolution

Integrated Pest Management (IPM) is a holistic approach that combines multiple strategies to manage diseases, aiming to reduce the over-reliance on chemical controls. chem.gardenucanr.edu Incorporating (R)-fenpropimorph into a comprehensive IPM program is a key strategy for sustainable disease control and for mitigating the risk of resistance. chem.gardenreading.ac.uk

Key components of an IPM program that help manage resistance include:

Use of Resistant Cultivars: Planting crop varieties with genetic resistance to prevalent diseases is a fundamental IPM tactic that can significantly decrease the need for fungicide interventions. reading.ac.uk

Cultural Practices: Agronomic practices such as crop rotation, managing planting density, and sanitation can reduce the initial inoculum of pathogens, lowering disease pressure throughout the season. chem.garden

Strategic Fungicide Use: When fungicides are required, IPM principles guide their rational use. This includes adhering to recommended application timings, using appropriate water volumes for good coverage, and implementing the mixture and rotation strategies discussed previously. frac-argentina.orgchem.garden

By integrating these non-chemical control methods, the frequency of fungicide applications can be minimized, which directly reduces the selection pressure for the evolution of resistant pathogen strains. ucanr.eduwindows.net

Research into Reduced Dose Applications and their Impact on Resistance

The effect of fungicide dose on the development of resistance is a complex and debated topic. frac.info While reducing chemical inputs is a goal of many integrated farming systems, research has shown that lower-than-recommended doses can, in some circumstances, accelerate the selection for resistant strains. wur.nlfrac.info

The underlying theory is that full-rate applications provide robust control of both sensitive and partially resistant individuals, while very low doses exert minimal selection pressure. frac.info Intermediate or reduced doses, however, may be sufficient to control the fully sensitive population but allow individuals with low-level resistance to survive and reproduce, providing a "step-ladder" for the evolution of higher levels of resistance. frac.info

Research findings on fenpropimorph have been varied and context-dependent:

Increased Resistance Risk: Some studies have found that split applications (dividing the recommended dose into multiple, smaller applications) of fenpropimorph-containing fungicides led to significant decreases in the sensitivity of wheat powdery mildew (Erysiphe graminis f.sp. tritici). frac.infoannualreviews.org

No Effect on Resistance: In contrast, other field trials in the UK showed that reducing the dose of fenpropimorph did not affect the sensitivity of barley powdery mildew. frac.info

Modeling and Optimization: More recent research utilizes modeling to analyze the trade-offs between disease control, fungicide dose, and the number of applications to determine the optimal strategy for prolonging a fungicide's effective life. nih.govresearchgate.net For some pathogen-fungicide combinations, models suggest that programs with two applications at a sufficient dose strike a better balance between control and resistance selection than single-spray or multi-spray programs. nih.govresearchgate.net

The debate highlights that a "one-size-fits-all" recommendation on dose reduction is not appropriate. The optimal strategy depends on the specific pathogen, its potential for developing resistance, the efficacy of the fungicide, and local disease pressure. apsnet.orgnih.gov For fungicides where resistance develops gradually through multiple genetic changes (quantitative resistance), the Fungicide Resistance Action Committee (FRAC) has suggested that resistance risk can be reduced by minimizing the number of applications, implying that fewer high-dose treatments may be preferable to split low-dose treatments. frac-argentina.org

| Pathogen | Host Crop | Key Finding | Reference |

|---|---|---|---|

| Erysiphe graminis f.sp. tritici (Wheat Powdery Mildew) | Wheat | Split applications (lower dose, more frequent) led to decreased sensitivity to fenpropimorph. | frac.info |

| Erysiphe graminis f.sp. tritici (Wheat Powdery Mildew) | Wheat | Split application strategy of fenpropimorph-containing fungicides is not recommended due to the risk of decreasing sensitivity. | researchgate.net |

| Powdery Mildew | Barley | Reducing the dose of fenpropimorph did not affect the sensitivity of the pathogen population in UK field trials. | frac.info |

Advanced Analytical Methodologies for Fenpropimorph and Its Metabolites

Chromatographic Techniques for Trace Analysis

Trace analysis of fenpropimorph (B1672530), particularly its (R)-enantiomer, relies heavily on the separation power of chromatography combined with the specificity and sensitivity of mass spectrometry.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a robust and widely used technique for the determination of fenpropimorph in diverse samples, including agricultural products and water. nih.govresearchgate.netoekotoxzentrum.ch This method offers high selectivity and sensitivity, which is essential for detecting residues at low concentrations. For instance, GC-MS/MS has been successfully applied to the multi-residue analysis of pesticides in animal feed and agricultural samples following sample preparation. nih.gov In water analysis, a method based on GC-MS/MS detection achieved a limit of quantification (LOQ) of 0.05 μg/L. oekotoxzentrum.ch The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), which significantly reduces matrix interference and enhances the certainty of identification by monitoring specific precursor-to-product ion transitions. Researchers have developed enantioselective GC-MS/MS methods capable of quantifying the individual enantiomers of fenpropimorph in plant matrices, a critical tool for studying its stereoselective metabolism. acs.orgacs.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a complementary and often preferred technique for analyzing fenpropimorph and its more polar metabolites, such as fenpropimorph acid. nih.govnih.gov This is particularly important as fenpropimorph acid is often included in residue definitions for risk assessment. nih.gov

LC-MS/MS methods have been developed for the simultaneous determination of fenpropimorph and fenpropimorph acid in complex matrices like livestock products (eggs, milk, meat, and fat). nih.govnih.govresearchgate.net These methods demonstrate excellent linearity and sensitivity. A C18 column is commonly used for the chromatographic separation of fenpropimorph and its metabolites from other fungicides. researchgate.net The validation of these methods according to international guidelines, such as those from CODEX, ensures their reliability for regulatory monitoring. nih.govnih.gov High sensitivity is achieved, with limits of quantification (LOQ) reaching as low as 5.0 µg/kg in various livestock products. nih.govnih.gov

Table 1: Performance of a Validated LC-MS/MS Method for Fenpropimorph and Fenpropimorph Acid in Livestock Products

| Analyte | Matrix | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Average Recovery Range (%) |

|---|---|---|---|---|---|

| Fenpropimorph | Livestock Products (Egg, Milk, Pork, Beef, Chicken) | >0.998 | 1.25 | 5.0 | 61.5 - 97.1 |

| Fenpropimorph Acid | Livestock Products (Egg, Milk, Pork, Beef, Chicken) | >0.998 | 1.25 | 5.0 | 61.5 - 97.1 |

Data derived from studies on simultaneous analysis in multiple livestock matrices. nih.govnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Sample Preparation and Extraction Methodologies

The effectiveness of any chromatographic analysis is contingent upon the quality of the sample preparation. The goal is to efficiently extract the analyte of interest from the sample matrix while minimizing co-extractives that can interfere with the analysis.

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a standard for pesticide residue analysis in food and agricultural products. nih.gov The original method has been modified and optimized for the specific analysis of fenpropimorph and its metabolites in various complex matrices.

For the analysis of fenpropimorph and fenpropimorph acid in fatty livestock products, a modified QuEChERS protocol is employed. nih.govnih.gov This typically involves an initial extraction with acetonitrile. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is crucial for removing matrix components like fatty materials. A common d-SPE cleanup for livestock samples involves using a combination of anhydrous magnesium sulfate (B86663) (MgSO₄) to remove water, primary secondary amine (PSA) sorbent to remove organic acids and polar pigments, and C18 sorbent to remove fats and other nonpolar interferences. nih.gov For example, one validated method uses a d-SPE tube containing 150 mg of anhydrous MgSO₄, 25 mg of PSA, and 25 mg of C18 for cleanup prior to LC-MS/MS analysis. nih.gov These modifications ensure that the final extract is clean enough for sensitive and reliable instrumental analysis.

Enantioselective Analytical Approaches for Stereoisomer Quantification

Fenpropimorph is a chiral molecule, existing as (R)- and (S)-enantiomers. acs.orgfao.org The fungicidal activity is primarily associated with the (S)-enantiomer, while the commercial product is a racemate. However, stereoselective metabolism in plants and soil can alter the enantiomeric ratio of the residues. researchgate.netacs.org Therefore, enantioselective analytical methods are essential to understand the environmental fate and toxicological significance of the individual enantiomers.

Chiral gas chromatography is the primary technique for separating and quantifying the enantiomers of fenpropimorph. researchgate.netacs.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. nih.govazom.com

For fenpropimorph, derivatized cyclodextrins are effective CSPs. acs.orggcms.cz An enantioselective GC-MS/MS method was developed using a custom-made capillary column (BSCD) coated with a chiral selector, which allowed for the baseline separation of the fenpropimorph enantiomers. acs.org This method was applied to study the metabolism of fenpropimorph in field trials on various crops. The findings revealed that while metabolism was only slightly enantioselective in wheat, it was more pronounced in sugar beets, where the (R)-fenpropimorph was metabolized at a different rate than the (S)-enantiomer. acs.orgacs.org This enantioselectivity was attributed to different rates of metabolic degradation rather than the interconversion of the enantiomers. acs.orgacs.org

Table 2: Findings of Enantioselective GC-MS/MS Analysis of Fenpropimorph Metabolism in Crops

| Crop | Observed Enantioselectivity | Metabolic Outcome |

|---|---|---|

| Wheat | Slightly enantioselective | Different degradation rates for (R)- and (S)-enantiomers. acs.orgacs.org |

| Sugar Beets | Pronounced enantioselectivity | Different degradation rates for (R)- and (S)-enantiomers. acs.orgacs.org |

| Grapes | Not specified for fenpropimorph | Study focused on other fungicides in this matrix. acs.orgacs.org |

Data from a study on the stereoselective metabolism of sterol biosynthesis inhibitor fungicides. acs.orgacs.org

Chiral Liquid Chromatography

The enantioselective analysis of fenpropimorph and its metabolites is crucial for understanding its environmental fate and metabolic pathways. Chiral Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors, stands as a primary technique for separating and quantifying the enantiomers of this fungicide. The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs), which create a chiral environment allowing for differential interaction with the (R)- and (S)-enantiomers. nih.govyoutube.com

Polysaccharide-based CSPs are widely recognized for their versatility and broad applicability in separating a wide range of chiral compounds, including pesticides. phenomenex.comresearchgate.netphenomenex.com These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, provide the necessary stereoselectivity for resolving fenpropimorph enantiomers. phenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. youtube.com

Research Findings in Chiral Separation of Fenpropimorph

Detailed research has been conducted to establish effective methods for the enantioselective separation of fenpropimorph. These methods are essential not only for monitoring residues but also for studying stereoselective metabolism in various organisms and environments. researchgate.netacs.org While much of the residue analysis in complex matrices has utilized gas chromatography (GC), HPLC methods have been specifically developed for the preparative and analytical separation of fenpropimorph enantiomers. acs.orgamazonaws.com

One key study successfully separated the enantiomers of fenpropimorph for the purpose of studying their individual metabolic fates. amazonaws.com This research underscores the importance of obtaining pure enantiomers to investigate potential interconversion and differential degradation rates in plants. acs.orgamazonaws.com

The primary metabolite of fenpropimorph is fenpropimorph acid. researchgate.net While many analytical methods focus on quantifying this metabolite using achiral reversed-phase columns like C18, the development of chiral methods for the parent compound is a critical component of a comprehensive analysis. nih.govresearchgate.net

The selection of the mobile phase is a critical parameter in achieving successful chiral separation. For fenpropimorph, normal-phase chromatography using a mobile phase of heptane (B126788) and isopropanol, often with a basic additive like diethylamine, has proven effective. amazonaws.com The additive helps to improve peak shape and resolution.

The following tables summarize the instrumental conditions used for the chiral HPLC separation of fenpropimorph enantiomers based on published research findings.

Table 1: Chiral HPLC Method for Fenpropimorph Enantiomer Separation

| Parameter | Conditions |

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Chiral Column | Lux Cellulose 3 |

| Mobile Phase | Heptane / Isopropanol (98:2, v/v) + 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 264 nm |

| Reference | amazonaws.com |

Table 2: Alternative Chiral HPLC Method for Optical Purity Determination

| Parameter | Conditions |

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Chiral Column | Chiralcel OD |

| Mobile Phase | n-Hexane / Isopropanol |

| Application | Determination of optical purity (enantiomeric excess) |

| Reference | google.com |

Q & A

What are the primary enzymatic targets of (R)-fenpropimorph in fungal sterol biosynthesis, and how do these differ across species?

Basic Research Focus

(R)-Fenpropimorph inhibits fungal sterol biosynthesis by targeting Δ8-Δ7 sterol isomerase and Δ14 reductase, enzymes critical for ergosterol production . In Aspergillus niger, it disrupts hyphal branching and germ tube elongation at low concentrations (BI value increased 7-fold compared to controls) . However, enantioselectivity varies: in maize, the (R)-enantiomer exhibits higher inhibition (I50 = 0.4 µM for Δ8-Δ7 isomerase) compared to other morpholine derivatives . Researchers should validate target specificity using in vitro enzyme assays and comparative transcriptomics, as off-target effects may arise in non-fungal systems (e.g., plant models like Arabidopsis thaliana) .

How can researchers reconcile contradictory data on (R)-fenpropimorph's effects in plant versus fungal systems?

Advanced Research Focus

Discrepancies arise due to divergent sterol biosynthesis pathways. For example, in Arabidopsis, (R)-fenpropimorph mimics fk mutants by altering sterol composition (e.g., reduced campesterol, increased obtusifoliol) and downregulating brassinosteroid-responsive genes like TCH4 and Meri-5 . In contrast, fungal inhibition correlates with ergosterol depletion and membrane destabilization . To address contradictions:

- Use species-specific sterol profiling (GC/MS or LC-MS/MS) to quantify metabolic intermediates .

- Apply chemical genetic approaches to distinguish primary targets from secondary effects .

- Compare dose-response curves: plant systems often require higher concentrations (e.g., 10–200 ppm for root inhibition in Arabidopsis) .

What methodologies are recommended for quantifying (R)-fenpropimorph and its metabolites in complex matrices?

Basic Research Focus

A validated single-sample preparation method with LC-MS/MS enables simultaneous detection of (R)-fenpropimorph and its acid metabolite in livestock products (LOQ = 0.01 mg/kg) . Key parameters:

How does (R)-fenpropimorph influence soil microbial ecology during crop residue decomposition?

Advanced Research Focus

(R)-Fenpropimorph alters predator-prey dynamics in soil microbiota. In decaying barley roots, it suppresses protozoan grazers (e.g., Acanthamoeba), leading to a 3-fold increase in fast-growing Pseudomonas populations . Key experimental considerations:

- Use litter bag assays in controlled soil microcosms to simulate field conditions.

- Monitor protozoan diversity via 18S rRNA sequencing and bacterial CFU counts.

- Note that field-relevant concentrations (0.1–1 mg/kg soil) disrupt trophic interactions but may not reduce total microbial biomass .

What experimental designs are optimal for assessing (R)-fenpropimorph's developmental toxicity in non-target organisms?

Advanced Research Focus

In Arabidopsis, (R)-fenpropimorph induces hypocotyl shortening and root stunting via sterol pathway inhibition, independent of brassinosteroid signaling . For toxicity studies:

- Dose-response assays : Test concentrations from 0.1–200 ppm to identify thresholds for developmental defects .

- Sterol complementation experiments : Apply exogenous sterols (e.g., cholesterol) to rescue phenotypic abnormalities .

- Transcriptome profiling : Use RNA-seq to identify off-target gene expression changes (e.g., stress-responsive genes) .

How does (R)-fenpropimorph metabolism differ between plants and fungi, and what are the implications for residue monitoring?

Basic Research Focus

In wheat microsomes, (R)-fenpropimorph is oxidized to fenpropimorph acid via cytochrome P450 enzymes, a process enhanced by naphthalic anhydride pretreatment . In fungi, metabolism is minimal, with parent compound persistence driving antifungal activity. For regulatory compliance:

- Adopt EU MRL guidelines (0.01–3 mg/kg) and include fenpropimorph acid in residue screening .

- Use carbon monoxide inhibition assays to confirm P450-mediated metabolism in plant tissues .

What are the challenges in designing enantiomer-specific studies for (R)-fenpropimorph?

Advanced Research Focus

The (R)-enantiomer exhibits 20-fold stronger inhibition of maize Δ8-Δ7 isomerase than the (S)-form at pH 7.4 . Challenges include:

- Synthesis purity : Ensure enantiomeric excess (>99%) via chiral HPLC or asymmetric synthesis.

- pH-dependent activity : Protonation at physiological pH enhances binding to fungal enzymes but reduces plant uptake .

- Analytical separation : Use chiral columns (e.g., Chiralpak IC) with MS detection to resolve enantiomers in environmental samples.

How can researchers mitigate confounding effects of (R)-fenpropimorph in plant-microbe interaction studies?

Basic Research Focus

(R)-Fenpropimorph reduces arbuscular mycorrhizal colonization (e.g., Glomus intraradices) by 50% at 10 ppm . Mitigation strategies:

- Co-application with sterol precursors (e.g., lanosterol) to restore fungal symbiont viability.

- Time-staggered experiments : Apply fungicide post-inoculation to isolate developmental vs. metabolic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.